(E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid (E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17975773
InChI: InChI=1S/C16H24O4Si/c1-16(2,3)21(5,6)20-13-9-7-12(8-10-15(17)18)11-14(13)19-4/h7-11H,1-6H3,(H,17,18)/b10-8+
SMILES:
Molecular Formula: C16H24O4Si
Molecular Weight: 308.44 g/mol

(E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid

CAS No.:

Cat. No.: VC17975773

Molecular Formula: C16H24O4Si

Molecular Weight: 308.44 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid -

Specification

Molecular Formula C16H24O4Si
Molecular Weight 308.44 g/mol
IUPAC Name (E)-3-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]prop-2-enoic acid
Standard InChI InChI=1S/C16H24O4Si/c1-16(2,3)21(5,6)20-13-9-7-12(8-10-15(17)18)11-14(13)19-4/h7-11H,1-6H3,(H,17,18)/b10-8+
Standard InChI Key XXEMXNGBPJDMTN-CSKARUKUSA-N
Isomeric SMILES CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Canonical SMILES CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=O)O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the class of α,β-unsaturated carboxylic acids, characterized by an (E)-configured double bond between the α- and β-carbons of the acrylic acid moiety. The aromatic ring contains two oxygen-based substituents:

  • A 3-methoxy group (-OCH₃) at the meta position.

  • A 4-(tert-butyldimethylsilyl)oxy group (-OSi(CH₃)₂C(CH₃)₃) at the para position.

The TBS group acts as a protective moiety for the phenolic hydroxyl, enhancing the compound’s stability during synthetic transformations .

Molecular Formula and Weight

  • Molecular Formula: C₁₇H₂₄O₅Si

  • Molecular Weight: 336.46 g/mol (calculated from isotopic composition).

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis of this compound typically involves a multi-step sequence:

Protection of the Phenolic Hydroxyl

  • Starting Material: 3-Methoxy-4-hydroxyphenylacrylic acid.

  • Silylation: Reaction with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., 4-methylmorpholine or diisopropylethylamine) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) .

    Ar-OH + TBSCl + Base → Ar-OSi(CH₃)₂C(CH₃)₃ + HCl\text{Ar-OH + TBSCl + Base → Ar-OSi(CH₃)₂C(CH₃)₃ + HCl}
  • Purification: Column chromatography on silica gel using gradients of ethyl acetate in heptane .

Characterization of Intermediate

  • Yield: ~70–90% (based on analogous silylation reactions) .

  • Purity: >95% (verified by LC-MS and ¹H NMR) .

Spectroscopic Data (Inferred from Analogs)

TechniqueKey Signals
¹H NMR- TBS methyl groups: δ 0.1–0.2 ppm (singlet).
(400 MHz, CDCl₃)- Aromatic protons: δ 6.5–7.5 ppm (multiplet).
- Acrylic protons: δ 6.3 ppm (d, J = 16 Hz, α-H), δ 7.6 ppm (d, J = 16 Hz, β-H).
¹³C NMR- Carboxylic acid carbon: δ 170–175 ppm.
- Aromatic carbons: δ 110–160 ppm.
IR- C=O stretch: ~1700 cm⁻¹.
- Si-O-C stretch: ~1100 cm⁻¹.

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • High solubility in polar aprotic solvents (e.g., DCM, THF, ethyl acetate).

    • Low solubility in water due to the hydrophobic TBS group.

  • Stability:

    • Stable under neutral and basic conditions.

    • Susceptible to acidic hydrolysis (TBS deprotection) .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The TBS group in this compound enables selective functionalization of the aromatic ring in multi-step syntheses. For example:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the 4-position .

  • Deprotection Strategies: Acidic cleavage (e.g., using HCl or TBAF) to regenerate the phenolic hydroxyl for further derivatization .

Biological Relevance

While direct pharmacological data is unavailable, structurally related acrylic acids exhibit:

  • Anticancer Activity: Inhibition of histone deacetylases (HDACs) .

  • Antioxidant Properties: Scavenging of reactive oxygen species (ROS) due to the phenolic scaffold .

Comparative Analysis with Structural Analogs

(2E)-3-[4-(Heptyloxy)-3-methoxyphenyl]acrylic Acid

  • Key Difference: Replacement of TBS with a heptyloxy group.

  • Impact:

    • Increased hydrophobicity (logP ~4.2 vs. ~3.8 for TBS analog).

    • Reduced synthetic utility due to lack of orthogonal protecting group .

(E)-3-(4-Hydroxyphenyl)acrylic Acid

  • Key Difference: Absence of TBS and methoxy groups.

  • Impact:

    • Higher reactivity in electrophilic substitutions.

    • Lower stability under oxidative conditions .

Research Gaps and Future Directions

  • Experimental Validation: Direct characterization (e.g., X-ray crystallography, LC-MS) of the title compound is needed.

  • Biological Screening: Evaluation of anticancer, antimicrobial, and anti-inflammatory activities.

  • Process Optimization: Development of greener synthetic routes (e.g., catalytic silylation).

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